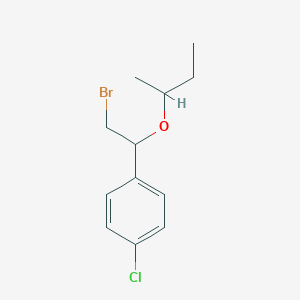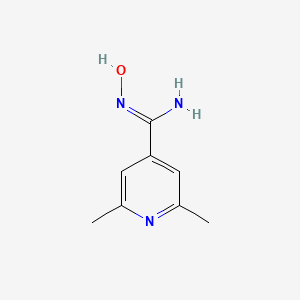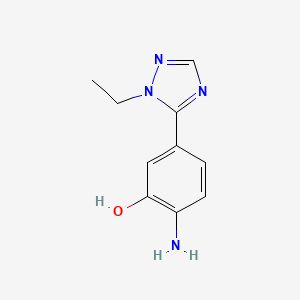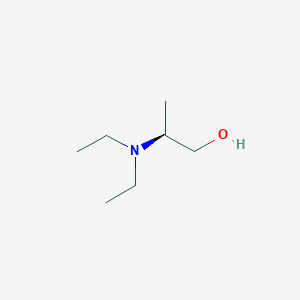
2-(Dimethylphosphoryl)-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylphosphoryl)-6-fluoropyridine is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a fluorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)-6-fluoropyridine typically involves the reaction of 6-fluoropyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
6-Fluoropyridine+Dimethylphosphoryl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphoryl group would yield phosphine oxides, while substitution of the fluorine atom could result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylphosphoryl)-6-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylphosphoryl)-6-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s binding affinity and specificity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylphosphoryl)pyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
6-Fluoropyridine: Lacks the dimethylphosphoryl group, affecting its chemical behavior and applications.
2-(Dimethylphosphoryl)-4-fluoropyridine:
Uniqueness
2-(Dimethylphosphoryl)-6-fluoropyridine is unique due to the combined presence of the dimethylphosphoryl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H9FNOP |
|---|---|
Peso molecular |
173.12 g/mol |
Nombre IUPAC |
2-dimethylphosphoryl-6-fluoropyridine |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Clave InChI |
JGJGNUZXJRTESE-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=CC(=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
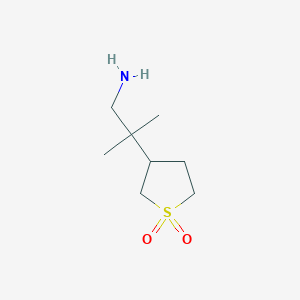
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
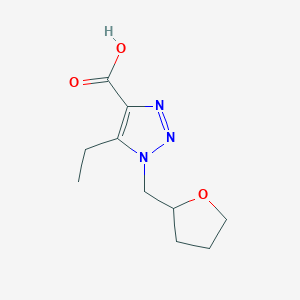



![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)


